
Thermodynamic Properties of Aqueous
Hydrogen Sulfite Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B076917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for

aqueous hydrogen sulfite (HSO₃⁻) solutions. It includes key thermodynamic parameters,

detailed experimental protocols for their determination, and a visualization of the equilibria

involved. This information is crucial for understanding the behavior of hydrogen sulfite in

various chemical and biological systems, which is of significant interest in fields ranging from

atmospheric chemistry to pharmacology.

Core Thermodynamic Data
The thermodynamic stability and reactivity of aqueous hydrogen sulfite are defined by its

standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and

standard molar entropy (S°). These values, determined at standard conditions (298.15 K and 1

bar), are summarized in the table below.
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Thermodynamic
Property

Symbol Value Reference(s)

Standard Enthalpy of

Formation (aqueous)
ΔfH° -631.83 ± 0.15 kJ/mol [1]

Standard Gibbs Free

Energy of Formation

(aqueous)

ΔfG° -527.8 kJ/mol

Standard Molar

Entropy (aqueous)
S°

139.7 J/(mol·K)

(calculated)

Enthalpy of Acid

Dissociation
ΔH° -3.59 ± 0.10 kJ/mol [2]

Heat Capacity

Change of Acid

Dissociation

ΔCp° -262 ± 7 J/(K·mol) [2]

Volume Change of

Acid Dissociation
ΔV° -28.7 ± 1.0 cm³/mol [2]

Note: The standard molar entropy was calculated using the relationship ΔfG° = ΔfH° - TΔfS°,

where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation.

The standard molar entropy (S°) is then derived from the entropies of the constituent elements

in their standard states.

Experimental Protocols
The determination of the thermodynamic properties of aqueous hydrogen sulfite relies on

precise experimental techniques. The following sections detail the methodologies for key

experiments.

Solution Calorimetry for Enthalpy of Formation
This protocol outlines the determination of the standard enthalpy of formation of the aqueous

hydrogen sulfite ion by measuring the enthalpy of solution of a suitable sulfite salt, such as

sodium sulfite (Na₂SO₃).
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Apparatus:

Isoperibol solution calorimeter (e.g., Parr 1455 Solution Calorimeter)

High-precision thermometer (±0.001 K)

Calibrated burette

Stirring mechanism

Data acquisition system

Procedure:

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard

reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl)

in deionized water.

Sample Preparation: A precisely weighed amount of anhydrous sodium sulfite (Na₂SO₃) is

placed in a sealed sample holder.

Solvent Preparation: A known volume of deionized water is placed in the calorimeter's

reaction vessel and allowed to reach thermal equilibrium.

Dissolution: The sealed sample holder is submerged in the water, and once the temperature

is stable, the salt is released into the water with continuous stirring.

Temperature Measurement: The temperature change of the solution is recorded at regular

intervals until a stable final temperature is reached.

Data Analysis: The heat of solution (q_soln) is calculated from the temperature change and

the heat capacity of the calorimeter and the solution. The molar enthalpy of solution

(ΔH_soln) is then determined.

Calculation of ΔfH°(HSO₃⁻, aq): The standard enthalpy of formation of the hydrogen sulfite
ion is calculated using Hess's Law, incorporating the known standard enthalpies of formation

of Na⁺(aq), SO₃²⁻(aq), H⁺(aq), and the enthalpy of the reaction SO₃²⁻(aq) + H⁺(aq) ⇌

HSO₃⁻(aq).
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Potentiometric Titration for Gibbs Free Energy of
Formation
This protocol describes the use of potentiometric titration to determine the equilibrium constant

(K) for the dissociation of sulfurous acid (H₂SO₃), which can then be used to calculate the

standard Gibbs free energy of formation of the hydrogen sulfite ion.

Apparatus:

High-impedance potentiometer or pH meter with millivolt scale

Glass pH electrode and a reference electrode (e.g., Ag/AgCl)

Burette

Magnetic stirrer and stir bar

Constant temperature bath

Procedure:

Electrode Calibration: The pH electrode is calibrated using standard buffer solutions of

known pH.

Solution Preparation: A dilute solution of sodium bisulfite (NaHSO₃) of known concentration

is prepared in a thermostated vessel.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

Potential Measurement: The potential (in millivolts) or pH of the solution is recorded after

each addition of the titrant, allowing the system to reach equilibrium at each step.

Data Analysis: A titration curve is constructed by plotting the measured potential/pH against

the volume of titrant added. The equivalence point is determined from the point of maximum

slope on the curve.

Calculation of pKa: The pKa for the dissociation of H₂SO₃ to HSO₃⁻ is determined from the

pH at the half-equivalence point.
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Calculation of ΔfG°(HSO₃⁻, aq): The equilibrium constant (K_a) is calculated from the pKa.

The standard Gibbs free energy of the dissociation reaction is then calculated using the

equation ΔG° = -RTln(K_a). Finally, the standard Gibbs free energy of formation of the

hydrogen sulfite ion is determined using the known ΔfG° values for the other species in the

reaction (H₂O, H₂SO₃, H⁺). A similar approach can be used for the dissociation of HSO₃⁻ to

SO₃²⁻.[3]

Equilibria in Aqueous Sulfite Systems
The chemistry of aqueous hydrogen sulfite is governed by a series of pH-dependent equilibria

involving sulfur dioxide, sulfurous acid, bisulfite, and sulfite ions. The following diagram

illustrates these relationships.

SO₂(aq)
(Aqueous Sulfur Dioxide)

H₂SO₃(aq)
(Sulfurous Acid)

+ H₂O HSO₃⁻(aq)
(Hydrogen Sulfite)

⇌ H⁺ + HSO₃⁻

(pKa₁ ≈ 1.85) SO₃²⁻(aq)
(Sulfite)

⇌ H⁺ + SO₃²⁻
(pKa₂ ≈ 7.2)

Click to download full resolution via product page

Caption: pH-dependent equilibria of sulfur(IV) species in aqueous solution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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